molecular formula C12H27BO3 B1683022 Tributyl borate CAS No. 688-74-4

Tributyl borate

Cat. No.: B1683022
CAS No.: 688-74-4
M. Wt: 230.15 g/mol
InChI Key: LGQXXHMEBUOXRP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tributyl borate is an organoboron compound . It is often used as a reagent in organic synthesis for the preparation of various boronic acid derivatives . These derivatives are widely used in Suzuki coupling reactions in the synthesis of biaryls and other organic molecules . Therefore, the primary targets of this compound are the molecules that undergo these reactions.

Mode of Action

This compound interacts with its targets through a process known as esterification . In this process, this compound acts as a catalyst in the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction . It can also act as a boron oxide source to prepare carbon nanotube-B2O3 nanocomposite by solvothermal method .

Biochemical Pathways

It is known that this compound plays a crucial role in the suzuki coupling reactions, which are key in the synthesis of biaryls and other organic molecules . The downstream effects of these reactions can vary widely depending on the specific molecules being synthesized.

Pharmacokinetics

It is known that this compound is a liquid at room temperature with a density of 0853 g/mL . Its boiling point is between 114-115 °C/12 mmHg

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in. For instance, when used as a catalyst in the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction, it facilitates the formation of these derivatives . When used as a boron oxide source to prepare carbon nanotube-B2O3 nanocomposite, it contributes to the formation of this nanocomposite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of water, as it rapidly decomposes when it comes into contact with water . Additionally, its efficacy as a catalyst in certain reactions can be influenced by temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyl borate is typically synthesized through the esterification of boric acid with n-butyl alcohol. The reaction involves adding boric acid and n-butyl alcohol into a reactor, followed by the addition of n-butyl alcohol as a water-carrying agent. The reaction is carried out under conditions that facilitate the removal of water to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar esterification processes. The reaction mixture is subjected to fractional distillation under reduced pressure to purify the product. The use of n-butyl alcohol as both the reactant and the water-carrying agent enhances the efficiency of the process and minimizes the use of toxic solvents .

Chemical Reactions Analysis

Types of Reactions: Tributyl borate undergoes various chemical reactions, including hydrolysis, oxidation, and transesterification.

Common Reagents and Conditions:

Major Products: The primary products of these reactions include boric acid, n-butyl alcohol, and various boron-containing compounds depending on the specific reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

tributyl borate
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InChI

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3
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InChI Key

LGQXXHMEBUOXRP-UHFFFAOYSA-N
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Canonical SMILES

B(OCCCC)(OCCCC)OCCCC
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Molecular Formula

C12H27BO3
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DSSTOX Substance ID

DTXSID9026184
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Molecular Weight

230.15 g/mol
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Physical Description

Tributyl borate is a water-white liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB]
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Record name Boric acid (H3BO3), tributyl ester
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Boiling Point

446 to 448 °F at 760 mmHg (NTP, 1992), 234 °C
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Flash Point

200 °F (open cup)
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Solubility

Decomposes (NTP, 1992), Soluble in ethanol, benzene; very soluble in ethyl ether, methanol, Miscible with common organic liquids
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Density

0.8567 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8567 g/cu cm at 20 °C
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Vapor Density

7.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.94 (Air = 1)
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Vapor Pressure

0.52 [mmHg], 0.526 mm Hg at 25 °C
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Color/Form

Water-white liquid, Colorless, mobile, moisture sensitive liquid

CAS No.

688-74-4
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Melting Point

less than -94 °F (NTP, 1992), Freezing point below -70 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of tributyl borate?

A1: this compound (CAS Number: 688-74-4) has the molecular formula C12H27BO3. Its molecular weight is 230.16 g/mol. Structurally, it consists of a central boron atom bonded to three butoxy groups (–OC4H9).

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and confirms the presence of B–O bonds. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR): Elucidates the structure and purity, particularly 1H NMR and 13C NMR. [, , , ]
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing insights into the structure. [, ]

Q3: How stable is this compound under different conditions?

A3: this compound is susceptible to hydrolysis in the presence of water, forming boric acid and butanol. [, ] Its stability is generally higher under anhydrous and inert conditions.

Q4: What materials are compatible with this compound?

A4: Compatibility depends on the specific application. This compound is often used with:

  • Organic solvents: Such as dimethylbenzene, toluene, and ethers. [, , ]
  • Inorganic materials: Like silica, titania, and some metal oxides, particularly in sol-gel processes. [, , ]

Q5: How is this compound used as a catalyst in organic synthesis?

A5: this compound is employed in various reactions, including:

  • Esterification: Facilitates the formation of esters from carboxylic acids and alcohols. [, , , ]
  • Biginelli Reaction: Acts as a Lewis acid catalyst in the synthesis of dihydropyrimidinones. []

Q6: What are the advantages of using this compound as a catalyst?

A6:

  • Mild Reaction Conditions: Enables reactions to proceed under milder conditions compared to some traditional catalysts. [, , ]
  • Ease of Handling: It is relatively easy to handle and remove from reaction mixtures. [, ]
  • Environmentally Benign: Boric acid, a by-product of some reactions, is relatively environmentally friendly and can be recycled. [, ]

Q7: How is this compound utilized in the synthesis of advanced materials?

A7: Key applications include:

  • Sol-gel Processing: Serves as a precursor for boron oxide (B2O3) in the synthesis of borosilicate glasses and ceramics. [, , ]
  • Preparation of Borate Esters: Used to synthesize other borate esters with specific properties. [, ]
  • Doping Agent: Introduces boron into materials like silicon carbide (SiC) to modify their properties. [, ]

Q8: What safety precautions should be taken when handling this compound?

A8: this compound is flammable and should be handled with care:

    Q9: Are there any other notable applications of this compound?

    A9: Yes, emerging research focuses on:

    • Flame Retardants: Incorporating this compound or its derivatives into polymers to enhance flame retardancy. []
    • Electrolyte Additives: Investigating its potential as an additive to improve the performance of lithium-ion batteries. []
    • Neutron Detection: Used in the development of novel neutron detectors as an alternative to Helium-3. []

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